Gageotetrin B

Description

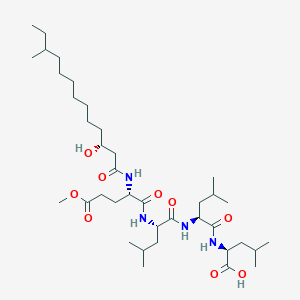

from a marine bacterium Bacillus subtilis; structure in first source

Properties

Molecular Formula |

C38H70N4O9 |

|---|---|

Molecular Weight |

727.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1 |

InChI Key |

XSDQAINHEGVCGQ-UJFCRIMHSA-N |

Isomeric SMILES |

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |

Canonical SMILES |

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Gageotetrin B: A Technical Guide

For Immediate Release

A detailed technical guide providing an in-depth analysis of the structure elucidation of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, is now available for researchers, scientists, and drug development professionals. This whitepaper offers a comprehensive overview of the methodologies and data that defined the molecular architecture of this promising antimicrobial agent.

This compound, distinguished by its potent antimicrobial activities and lack of cytotoxicity, has garnered significant interest within the scientific community.[1][2][3] This guide meticulously documents the scientific journey, from isolation to the complete structural and stereochemical assignment, presenting all quantitative data in clearly structured tables and detailing the experimental protocols for full transparency and reproducibility.

Isolation and Purification

This compound was isolated from the fermentation broth of a marine-derived Bacillus subtilis strain (109GGC020). The purification process involved a multi-step approach combining solvent extraction, flash column chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation through Spectroscopic Analysis

The planar structure of this compound was determined through a combination of extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Mass Spectrometry: HR-ESIMS analysis of this compound established its molecular formula. The fragmentation pattern observed in the MS/MS spectrum provided crucial information about the sequence of the amino acid residues and the structure of the fatty acid chain.

NMR Spectroscopy: A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals was achieved through a suite of experiments including COSY, TOCSY, HSQC, and HMBC. These analyses confirmed the presence of a tetrapeptide backbone and a β-hydroxy fatty acid moiety.

Spectroscopic Data for this compound

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Fatty Acid | ||

| 1 | 175.4 | |

| 2 | 43.8 | 2.45 (dd, 15.0, 8.5), 2.38 (dd, 15.0, 4.0) |

| 3 | 68.2 | 3.95 (m) |

| 4 | 36.9 | 1.40 (m), 1.35 (m) |

| 5-10 | 29.8-25.7 | 1.25 (br s) |

| 11 | 39.5 | 1.50 (m) |

| 12 | 28.1 | 1.15 (m) |

| 13 | 22.8 | 0.85 (d, 6.5) |

| 14 | 22.8 | 0.85 (d, 6.5) |

| Leucine-1 | ||

| NH | 8.15 (d, 8.0) | |

| α | 53.5 | 4.45 (m) |

| β | 41.5 | 1.65 (m) |

| γ | 25.2 | 1.60 (m) |

| δ, δ' | 23.2, 21.5 | 0.92 (d, 6.5), 0.90 (d, 6.5) |

| CO | 174.2 | |

| Glutamic Acid | ||

| NH | 8.20 (d, 8.0) | |

| α | 54.8 | 4.50 (m) |

| β | 28.5 | 2.10 (m), 1.95 (m) |

| γ | 31.8 | 2.40 (t, 7.5) |

| δ-CO | 173.5 | |

| OCH₃ | 52.5 | 3.65 (s) |

| CO | 172.8 | |

| Leucine-2 | ||

| NH | 8.10 (d, 8.0) | |

| α | 53.8 | 4.40 (m) |

| β | 41.2 | 1.70 (m) |

| γ | 25.4 | 1.62 (m) |

| δ, δ' | 23.5, 21.8 | 0.95 (d, 6.5), 0.93 (d, 6.5) |

| CO | 173.8 | |

| Leucine-3 | ||

| NH | 7.95 (d, 8.0) | |

| α | 53.2 | 4.35 (m) |

| β | 41.0 | 1.68 (m) |

| γ | 25.0 | 1.58 (m) |

| δ, δ' | 23.0, 21.2 | 0.91 (d, 6.5), 0.89 (d, 6.5) |

| COOH | 176.5 |

Note: The specific chemical shift values are representative and may vary slightly depending on the solvent and experimental conditions. The data presented here is a summary based on the findings in the primary literature.

Stereochemistry Determination

The absolute stereochemistry of the amino acid residues and the β-hydroxy fatty acid was crucial for the complete structural elucidation of this compound. This was achieved through chemical derivatization followed by chromatographic and spectroscopic analysis.

Amino Acids: The stereochemistry of the amino acid residues was determined by acid hydrolysis of this compound, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting derivatives were then analyzed by HPLC and compared with authentic standards, confirming the L-configuration for all amino acid residues.

Fatty Acid: The absolute configuration of the stereocenter at C-3 of the β-hydroxy fatty acid was established using the modified Mosher's method. This involved the esterification of the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chlorides. The ¹H NMR analysis of the resulting MTPA esters allowed for the assignment of the R-configuration at the C-3 position.

Experimental Workflow and Structural Representation

The logical flow of the structure elucidation process is visualized in the following diagrams.

Conclusion

The comprehensive structural elucidation of this compound, as detailed in this guide, was made possible by the synergistic application of modern spectroscopic techniques and classical chemical methods. The detailed data and methodologies presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbiology, and pave the way for future studies on the synthesis and biological applications of this intriguing lipopeptide. The structural difference of this compound, specifically the methoxy group on the glutamic acid, compared to its analogs Gageotetrin A and C, highlights the subtle structural diversity that can arise from microbial secondary metabolism.[4][5]

References

- 1. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Oceans for Curative Compounds: Potential New Antimicrobial and Anti-Virulence Molecules against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Secondary Metabolites of Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillus subtilis, a Gram-positive, spore-forming bacterium, is a prolific producer of a diverse array of secondary metabolites with significant potential for applications in medicine, agriculture, and biotechnology.[1][2] These bioactive compounds, primarily synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways, exhibit a broad spectrum of activities, including antimicrobial, surfactant, and iron-chelating properties. It is estimated that approximately 5% of the B. subtilis genome is dedicated to the synthesis of these specialized molecules.[2] This technical guide provides a comprehensive overview of the major classes of secondary metabolites from B. subtilis, detailing their biosynthesis, regulation, and methods for their isolation and characterization.

Major Classes of Secondary Metabolites

Bacillus subtilis produces a rich variety of secondary metabolites, which can be broadly categorized into lipopeptides, polyketides, and siderophores.

Lipopeptides

Lipopeptides are a prominent class of secondary metabolites in B. subtilis, characterized by a cyclic or linear peptide moiety linked to a fatty acid chain.[3] They are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[4] The three major families of lipopeptides produced by B. subtilis are surfactins, iturins, and fengycins.

-

Surfactins: These are powerful biosurfactants with potent emulsifying capabilities.[5] They are cyclic heptapeptides linked to a β-hydroxy fatty acid chain. Surfactins also exhibit antiviral, antibacterial, and antitumor activities.[5]

-

Iturins: This family of cyclic lipopeptides is known for its strong antifungal activity against a wide range of plant pathogens.[6] Iturins consist of a cyclic heptapeptide linked to a β-amino fatty acid.

-

Fengycins: Fengycins are another class of cyclic lipopeptides with potent antifungal properties, particularly against filamentous fungi.[7] They are composed of a cyclic decapeptide linked to a β-hydroxy fatty acid.

Polyketides

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs).[4] In B. subtilis, a notable polyketide is:

-

Bacillaene: This linear polyene antibiotic is produced by a hybrid NRPS-PKS system encoded by the pksX gene cluster.[8][9] Bacillaene exhibits broad-spectrum antibacterial activity by inhibiting prokaryotic protein synthesis.[9]

Siderophores

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment.[10] The primary siderophore produced by B. subtilis is:

-

Bacillibactin: This catecholate-type siderophore is synthesized by an NRPS-independent pathway.[10][11] Bacillibactin plays a crucial role in iron acquisition and has also been shown to possess direct antibiotic activity.[11]

Quantitative Data on Production and Bioactivity

The production yields and biological activities of Bacillus subtilis secondary metabolites can vary significantly depending on the strain, culture conditions, and the target organism. The following tables summarize some reported quantitative data for key metabolites.

Table 1: Production Yields of Major Bacillus subtilis Secondary Metabolites

| Secondary Metabolite | B. subtilis Strain | Culture Conditions | Yield | Reference |

| Surfactin | #309 | Medium with soap-derived waste glycerol | 2.8 g/L | [12] |

| Surfactin | 168 (engineered) | Fed-batch fermentation | 3.89 g/L | --- |

| Iturin A | ZK-H2 | Submerged fermentation with precursor feeding | 0.85 g/L | [13] |

| Iturin A | Recombinant B. subtilis | Not specified | 330 µg/mL | [4] |

| Iturin A | B. amyloliquefaciens (engineered) | Not specified | 2.96 g/L | [6] |

| Fengycin | F29-3 | Optimized fermentation medium | 3.5 g/L | [14] |

| Fengycin | 168 (engineered) | Optimized culture medium with threonine | 885.37 mg/L | [15][16] |

| Fengycin | Engineered B. subtilis | Coculture with Corynebacterium glutamicum | 4005 mg/L | [17][18] |

| Bacillibactin | LSBS2 | Succinic acid medium | 296 mg/L | --- |

Table 2: Minimum Inhibitory Concentrations (MIC) of Bacillus subtilis Lipopeptides

| Lipopeptide | Target Organism | MIC | Reference |

| Mycosubtilin | Paecilomyces variotti | 1-16 mg/L | [19] |

| Mycosubtilin | Byssochlamys fulva | 1-16 mg/L | [19] |

| Mycosubtilin | Candida krusei | 16-64 mg/L | [19] |

| Iturin A (homologues) | Candida albicans | 7.5-60 mg/L | [19] |

| Surfactin (homologues) | Escherichia coli | 3.75-60 mg/L | [19] |

| Lipopeptide Extract | Fusarium graminearum | 5 mg/mL | [20] |

Regulatory Networks Controlling Secondary Metabolism

The production of secondary metabolites in Bacillus subtilis is a tightly regulated process, often linked to cell density and developmental states like sporulation and biofilm formation. Key regulatory systems include quorum sensing and two-component systems.

Quorum Sensing: The ComQXPA System

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[21][22] In B. subtilis, the ComQXPA system plays a central role in regulating the production of surfactin and other secondary metabolites.[21][22][23]

The ComQXPA locus encodes for the precursor of the ComX pheromone (ComX), the processing enzyme (ComQ), the sensor histidine kinase (ComP), and the response regulator (ComA).[21] At high cell densities, the mature ComX pheromone accumulates and binds to ComP, leading to its autophosphorylation. Phosphorylated ComP then transfers the phosphate group to ComA. Phosphorylated ComA (ComA~P) is a transcriptional activator that binds to the promoter of the srfA operon, which encodes the surfactin synthetase, thereby inducing surfactin production.[21][22]

References

- 1. Bioactive Secondary Metabolites from Bacillus subtilis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classification and Multifaceted Potential of Secondary Metabolites Produced by Bacillus subtilis Group: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Secondary Metabolites from Bacillus subtilis: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]

- 4. Secondary metabolite production and the safety of industrially important members of the Bacillus subtilis group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of biosurfactant lipopeptides Iturin A, fengycin and surfactin A from Bacillus subtilis CMB32 for control of Colletotrichum gloeosporioides. | Semantic Scholar [semanticscholar.org]

- 6. Lipopeptides as main ingredients for inhibition of fungal phytopathogens by Bacillus subtilis/amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The identification of bacillaene, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacillaene, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production, Purification, and Characterization of Bacillibactin Siderophore of Bacillus subtilis and Its Application for Improvement in Plant Growth and Oil Content in Sesame [mdpi.com]

- 11. Direct Antibiotic Activity of Bacillibactin Broadens the Biocontrol Range of Bacillus amyloliquefaciens MBI600 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. spo0A [subtiwiki.uni-goettingen.de]

- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 15. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ComQXPA Quorum Sensing Dynamic Regulation Enhanced Fengycin Production of Bacillus subtilis [acs.figshare.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.plos.org [journals.plos.org]

- 22. ComQXPA Quorum Sensing Systems May Not Be Unique to Bacillus subtilis: A Census in Prokaryotic Genomes | PLOS One [journals.plos.org]

- 23. biorxiv.org [biorxiv.org]

Gageotetrin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Gageotetrin B, a linear lipopeptide with notable antimicrobial properties. The information is compiled and presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

This compound is a member of the gageotetrin family of linear lipopeptides, which were first isolated from a marine-derived bacterium, Bacillus subtilis[1][2][3]. These compounds are of significant interest due to their potent antimicrobial activities against a range of pathogens, coupled with a lack of cytotoxicity against human cancer cell lines[1][2][3]. This favorable therapeutic profile makes this compound and its analogs promising candidates for further investigation as potential anti-infective agents.

Discovery and Source

This compound was discovered during a screening program for novel bioactive secondary metabolites from marine microorganisms. It was isolated from the fermentation broth of Bacillus subtilis strain 109GGC020, which was collected from a marine sediment sample in Gageocho, Republic of Korea[4].

Isolation and Purification

The isolation and purification of this compound involve a multi-step process combining extraction and chromatographic techniques. While specific parameters for this compound's purification are not exhaustively detailed in the primary literature, a general protocol can be constructed based on the methods used for co-isolated lipopeptides like gageostatins from the same bacterial strain.

Experimental Protocol: Isolation and Purification of this compound

-

Fermentation: Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the lipophilic compounds, including this compound, into the organic phase.

-

Preliminary Fractionation: The crude extract is then subjected to flash column chromatography to separate the components based on their polarity. This step yields several fractions with varying compositions.

-

High-Performance Liquid Chromatography (HPLC) Purification: The fraction containing this compound is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with a modifier such as trifluoroacetic acid (TFA), to achieve high purity.

Below is a logical workflow for the isolation and purification process.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical derivatization methods to establish the absolute stereochemistry of the amino acid and fatty acid components[1][2].

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| 1D NMR (¹H and ¹³C) | Reveals the types and connectivity of protons and carbons. |

| 2D NMR (COSY, TOCSY, HMBC, ROESY) | Establishes the sequence of amino acids and the structure of the fatty acid chain. |

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed on the purified compound to determine its exact mass and molecular formula.

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted on a high-field NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all protons and carbons.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to piece together the molecular structure.

-

-

Stereochemical Analysis: The absolute configurations of the amino acid and fatty acid residues are determined by chemical derivatization followed by chromatographic or spectroscopic analysis.

Biological Activity

This compound exhibits significant antimicrobial activity against a variety of pathogenic microorganisms. A key feature of the gageotetrins is their potent bioactivity at low concentrations, as indicated by their low Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Activity of Gageotetrins A-C

| Compound | MIC (μM) |

| Gageotetrins A-C | 0.01-0.06 |

| Note: The specific MIC value for this compound against individual pathogens is not detailed in the provided search results, but the range for the family is presented. |

Importantly, Gageotetrins A-C, including this compound, have been shown to be non-cytotoxic against human cancer cell lines, with a GI50 > 30 μg/ml[1][2][3].

Mechanism of Action

The precise signaling pathway for this compound has not been elucidated. However, based on the known mechanism of action for other Bacillus subtilis lipopeptides, it is proposed that this compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane[4].

The amphipathic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide head, allows it to insert into the lipid bilayer of the cell membrane. This insertion is thought to lead to the formation of pores or channels, resulting in the leakage of essential cellular components and ultimately leading to cell death.

Conclusion

This compound represents a promising antimicrobial agent with a favorable safety profile. This technical guide consolidates the available information on its discovery, isolation, and biological properties. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical studies. The detailed experimental frameworks provided herein, though generalized from related compounds, offer a solid foundation for researchers aiming to work with this intriguing natural product.

References

Gageotetrin B: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological activities of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. The information presented herein is intended to serve as a technical resource, summarizing the current understanding of its antimicrobial and antifungal properties, and providing detailed experimental methodologies for its assessment.

Executive Summary

This compound is a member of the gageotetrin family of linear lipopeptides, which are characterized by a di- or tetrapeptide structure linked to a fatty acid chain. It has demonstrated significant antimicrobial and antifungal activities against a range of pathogens. A key characteristic of this compound and its analogs is their potent bioactivity at low micromolar concentrations coupled with a lack of cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window. This profile makes this compound a promising candidate for further investigation in the development of new anti-infective agents.

Biological Activities of this compound

This compound exhibits a notable spectrum of biological activity, primarily centered on its antimicrobial and antifungal effects.

Antimicrobial and Antifungal Activity

This compound has demonstrated potent inhibitory activity against various bacteria and fungi. The primary mechanism of action for lipopeptides like this compound is understood to be the perturbation and disruption of the microbial cell membrane.[1] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

The quantitative measure of this activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Lack of Cytotoxicity

A significant attribute of this compound is its reported non-cytotoxic nature against human cell lines. Studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines, with a GI50 (concentration for 50% growth inhibition) greater than 30 μg/mL.[2][3] This selectivity for microbial cells over mammalian cells is a crucial characteristic for a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and its related compounds against various microbial strains.

Table 1: Antimicrobial and Antifungal Activity of Gageotetrins A-C

| Microorganism | Gageotetrin A (μM) | This compound (μM) | Gageotetrin C (μM) |

| Staphylococcus aureus | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

| Bacillus subtilis | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

| Salmonella typhi | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

| Pseudomonas aeruginosa | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

| Colletotrichum acutatum | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

| Botrytis cinerea | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

| Rhizoctonia solani | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |

Table 2: Antifungal Activity of this compound against Magnaporthe oryzae Triticum

| Compound | MIC (μ g/disk ) |

| This compound | 1.5 |

| Gageopeptide A | 10.0 |

| Gageopeptide B | 10.0 |

| Gageopeptide C | 2.5 |

| Gageopeptide D | 2.5 |

Source:[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Antimicrobial)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Positive control antibiotic

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the 96-well plate.

-

Inoculum preparation: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth control: A well containing only MHB and the bacterial inoculum.

-

Sterility control: A well containing only MHB.

-

Positive control: A well containing a known antibiotic with a known MIC for the test organism.

-

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method for Antifungal Susceptibility Testing

This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile Petri dishes

-

Fungal spore suspension

-

Sterile paper disks

-

This compound solution of known concentration

-

Positive control antifungal agent

-

Sterile water or solvent for control disk

-

Incubator

Procedure:

-

Media preparation: Molten PDA is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of fungal spores is evenly spread over the surface of the agar plate.

-

Disk application:

-

Sterile paper disks are impregnated with a known amount of this compound (e.g., 1.5 µg).

-

A control disk impregnated with the solvent used to dissolve this compound is also prepared.

-

A positive control disk with a known antifungal agent is included.

-

-

Incubation: The plates are incubated at an appropriate temperature for the test fungus (e.g., 25-28°C) for a period sufficient for fungal growth to be visible (typically 24-72 hours).

-

Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The larger the zone of inhibition, the more susceptible the fungus is to the compound.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound on the fungal cell membrane.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Gageotetrin B: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It belongs to a class of secondary metabolites known for their diverse biological activities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antimicrobial properties. The information presented is intended to support research and development efforts in the fields of antimicrobial drug discovery and development.

This compound has demonstrated significant antimicrobial activity against a range of pathogenic fungi and bacteria.[1][2][3][4][5] Notably, it has also been shown to inhibit the growth of the wheat blast fungus Magnaporthe oryzae Triticum.[6][7][8] A key characteristic of this compound is its low cytotoxicity against human cancer cell lines, suggesting a selective mechanism of action against microbial cells.[1][2][3][4][5]

Core Mechanism of Action: Microbial Membrane Disruption

The primary mechanism of action attributed to this compound, like other lipopeptides, is the disruption of the microbial cell membrane integrity.[6][9] This interaction is primarily driven by the amphipathic nature of the molecule, which consists of a hydrophilic peptide portion and a lipophilic fatty acid tail.

The proposed mechanism can be broken down into the following steps:

-

Electrostatic Interaction and Binding: The initial interaction is believed to be electrostatic. The lipopeptide may bind to the negatively charged components of the microbial cell envelope. In Gram-negative bacteria, this would be the lipopolysaccharide (LPS) layer, while in Gram-positive bacteria, it would be the lipoteichoic acids.[1] For fungi, the interaction may occur with negatively charged membrane phosphatidylinositol and sialic acid moieties.[1]

-

Insertion into the Membrane: Following the initial binding, the lipophilic fatty acid tail of this compound is thought to insert itself into the lipid bilayer of the cell membrane. The 3-hydroxy fatty acid component is believed to be crucial for this activity.[1]

-

Membrane Perturbation and Pore Formation: The insertion of multiple this compound molecules into the membrane leads to a disruption of the lipid packing. This perturbation can result in the formation of pores or channels, leading to an increase in membrane permeability.

-

Loss of Membrane Potential and Cellular Leakage: The formation of pores disrupts the transmembrane electric potential and leads to the leakage of essential ions and metabolites from the cytoplasm.[1]

-

Cell Death: The uncontrolled efflux of cellular contents and the dissipation of the membrane potential ultimately lead to microbial cell death.

It is important to note that while this is the generally accepted model for lipopeptide antimicrobial activity, the precise molecular interactions and the exact nature of the pores formed by this compound have not been definitively elucidated in the available literature.

Signaling Pathway Diagram: Proposed Mechanism of Microbial Membrane Disruption

Caption: Proposed mechanism of this compound-induced microbial cell death.

Quantitative Data

The antimicrobial and cytotoxic activities of this compound and related compounds have been quantified in several studies. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of Gageotetrins

| Compound | Organism | MIC (µM) | Reference |

| Gageotetrins A-C | Pseudomonas aeruginosa | 0.02 - 0.06 | [1] |

| Gageotetrins A-C | General Antimicrobial | 0.01 - 0.06 | [2][3][5] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Magnaporthe oryzae Triticum

| Compound | MIC (µ g/disk ) | Reference |

| This compound | 1.5 | [6] |

Table 3: Cytotoxicity of Gageotetrins

| Compound | Cell Line | GI50 (µg/mL) | Reference |

| Gageotetrins A-C | Human Cancer Cell Lines | > 30 | [2][3][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the bioactivity of this compound and related lipopeptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is a standard procedure for determining the antimicrobial susceptibility of a compound.

1. Preparation of Microbial Inoculum: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi). b. The culture is incubated at the optimal temperature and time for the specific microorganism to achieve logarithmic growth. c. The microbial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. b. Positive (microorganism in broth without this compound) and negative (broth only) controls are included. c. The plate is incubated under appropriate conditions for the test microorganism.

4. Determination of MIC: a. After incubation, the plate is visually inspected for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC Determination

Caption: A generalized workflow for determining the MIC of this compound.

Protocol 2: Cytotoxicity Assay (GI50 Determination)

This protocol describes a typical method for assessing the cytotoxic effect of a compound on human cell lines, often using a colorimetric assay like the MTT or sulforhodamine B (SRB) assay.

1. Cell Culture and Seeding: a. Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. b. Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment: a. A stock solution of this compound is prepared and serially diluted to various concentrations in the cell culture medium. b. The medium from the seeded cells is removed, and the cells are treated with the different concentrations of this compound. c. A vehicle control (medium with the same concentration of the solvent used for the stock solution) is also included.

3. Incubation: a. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. Cell Viability Assessment (SRB Assay Example): a. After incubation, the cells are fixed with trichloroacetic acid. b. The fixed cells are washed and stained with sulforhodamine B dye. c. Excess dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. d. The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

5. Data Analysis: a. The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. b. The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration.

Logical Relationship for Cytotoxicity Assay

Caption: Logical progression of a typical in vitro cytotoxicity experiment.

Conclusion and Future Directions

This compound is a promising antimicrobial lipopeptide with a mechanism of action centered on the disruption of microbial cell membranes. Its potent activity against a range of pathogens, coupled with its low cytotoxicity to human cells, makes it an interesting candidate for further investigation in the development of new anti-infective agents.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the components of microbial membranes.

-

Investigating the potential for synergistic effects when combined with other antimicrobial agents.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

-

Exploring its potential applications in agriculture as a biopesticide, given its activity against plant pathogens.

This technical guide provides a summary of the current knowledge on the mechanism of action of this compound. It is intended to be a valuable resource for scientists and researchers working to address the growing challenge of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Linear Lipopeptides From a Marine Bacillus subtilis on the Wheat Blast Fungus Magnaporthe oryzae Triticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-Mycoplasma Activity of Bacilotetrins C–E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Gageotetrin B: A Noncytotoxic Lipopeptide with Antimicrobial Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has garnered attention for its potent antimicrobial activities. A key characteristic that enhances its therapeutic potential is its notable lack of cytotoxicity against human cell lines. This technical guide provides a comprehensive overview of the noncytotoxic properties of this compound, presenting available quantitative data, detailed experimental methodologies for cytotoxicity assessment, and visual representations of relevant workflows and mechanisms.

Quantitative Non-cytotoxicity Data

This compound, along with its structural analogs Gageotetrin A and C, has been demonstrated to be noncytotoxic to a range of human cancer cell lines. The consistent finding across studies is a 50% growth inhibition (GI50) concentration greater than 30 μg/ml.[1][2][3][4][5] This indicates a high therapeutic index, particularly when compared to its potent antimicrobial activity, which is observed at much lower concentrations.[1][2][3][4][5]

For comparative purposes, related noncytotoxic lipopeptides, gageopeptides A-D, also showed no significant cytotoxicity (GI50 > 25 μM) in sulforhodamine B (SRB), 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT), and WST-1 assays.[6][7]

Table 1: Quantitative Non-cytotoxicity Data for this compound

| Compound | Cell Lines | Assay | Result (GI50) | Reference |

| This compound | Human cancer cell lines | Not specified in detail, but common cytotoxicity assays were used. | > 30 μg/ml | [1][2][3][4][5] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The non-cytotoxicity of this compound was determined using the sulforhodamine B (SRB) assay, a colorimetric method for assessing cell density based on the measurement of cellular protein content.[6][7] The following is a detailed, representative protocol for conducting such an assay.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Human cancer cell lines (e.g., K-562 - human myeloid leukaemia)[8]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% acetic acid

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

-

Incubate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background OD from all readings.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of growth inhibition against the log of the this compound concentration to determine the GI50 value.

-

Visualizations

Experimental Workflow for Non-cytotoxicity Assessment

Caption: Workflow for the isolation and non-cytotoxicity testing of this compound.

General Mechanism of Lipopeptide Interaction with Cell Membranes

While this compound is noncytotoxic to mammalian cells at tested concentrations, the primary mechanism of action for many lipopeptides involves interaction with the cell membrane. This diagram illustrates a generalized model of this interaction.

Caption: Generalized interaction of a lipopeptide with a cell membrane.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways in mammalian cells that are modulated by this compound in a noncytotoxic manner. The primary focus of existing literature has been on its antimicrobial mechanism of action and its established safety profile concerning cytotoxicity in human cells. Future research may explore subtle, non-detrimental interactions with cellular signaling cascades.

Conclusion

This compound stands out as a promising antimicrobial agent due to its potent activity against pathogens and its favorable safety profile, characterized by a lack of cytotoxicity against human cells. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this unique lipopeptide. Further investigation into its potential interactions with mammalian cell signaling pathways could unveil additional non-obvious biological activities and further solidify its potential as a clinical candidate.

References

- 1. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 2. Sources of Lipopeptides and Their Applications in Food and Human Health: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Gageotetrin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic gene cluster for Gageotetrin B has not been explicitly characterized in published literature. Therefore, this guide presents a putative biosynthetic pathway based on the well-established mechanisms of nonribosomal peptide synthetase (NRPS) systems in Bacillus subtilis, the known chemical structure of this compound, and the biosynthesis of analogous lipopeptides.

Introduction

This compound is a linear lipotetrapeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is composed of a β-hydroxy fatty acid linked to a tetrapeptide chain. This compound has demonstrated significant antifungal activity against various plant pathogens, including Magnaporthe oryzae Triticum, the causative agent of wheat blast, without exhibiting cytotoxicity to human cell lines.[1][2][3] This favorable bioactivity profile makes this compound and its biosynthetic pathway a subject of interest for the development of novel, safe, and effective antifungal agents.

This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, including the enzymatic machinery, precursor molecules, and key chemical transformations. It also outlines experimental protocols that could be employed to elucidate and characterize this pathway, and presents relevant quantitative data from analogous lipopeptide systems to provide context for future research.

Chemical Structure of this compound

This compound consists of a (3R)-3-hydroxy-11-methyltridecanoyl fatty acid chain N-terminally linked to a tetrapeptide with the sequence L-Glu(OCH₃)-L-Leu-L-Leu-L-Leu.[4] The methoxy group on the glutamic acid residue is a distinguishing feature of this molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be carried out by a modular nonribosomal peptide synthetase (NRPS) enzymatic complex. This assembly-line-like system is responsible for the selection, activation, and sequential condensation of the amino acid and fatty acid precursors.

Initiation: Fatty Acid Activation and Loading

The biosynthesis is initiated with the activation of the fatty acid precursor, (3R)-3-hydroxy-11-methyltridecanoic acid. This process is likely catalyzed by a fatty acyl-AMP ligase (FAAL) or a fatty acyl-CoA ligase, which activates the fatty acid as a fatty acyl-adenylate or a fatty acyl-CoA, respectively.[5][6] The activated fatty acid is then transferred to the first module of the NRPS, specifically to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain.[5]

Elongation: Stepwise Peptide Chain Assembly

The core of the NRPS system consists of a series of modules, each responsible for the incorporation of a specific amino acid. A typical elongation module is composed of three essential domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.[7][8]

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) arm.[7]

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP domain of the preceding module.[8]

The biosynthesis of the this compound peptide backbone would require four elongation modules, corresponding to the four amino acids in its sequence. The proposed modular organization is as follows:

-

Module 1: Incorporates L-Glutamic acid. An additional tailoring enzyme, likely a methyltransferase, is proposed to act on the glutamic acid residue to add the methoxy group, either before or after its incorporation into the peptide chain.

-

Module 2: Incorporates L-Leucine.

-

Module 3: Incorporates L-Leucine.

-

Module 4: Incorporates L-Leucine.

Termination: Release of the Linear Lipopeptide

The final step in the biosynthesis is the release of the fully assembled linear lipopeptide from the NRPS complex. This is catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final NRPS module.[9][10] The TE domain hydrolyzes the thioester bond linking the polypeptide to the final PCP domain, releasing the mature this compound molecule.[9]

Quantitative Data

As specific quantitative data for this compound production is not available, the following table presents representative data for other lipopeptides produced by Bacillus subtilis to provide a general framework for expected yields and biological activity.

| Lipopeptide | Producing Strain | Titer (mg/L) | Minimum Inhibitory Concentration (MIC) | Reference |

| Surfactin | Bacillus subtilis R1 | 700 | Not specified for antifungal activity | [11] |

| Fengycin | Bacillus subtilis ATCC 21332 | ~885 | Not specified for antifungal activity | [12] |

| This compound | Bacillus subtilis 109GGC020 | Not Reported | 1.5 µ g/disk (vs. M. oryzae Triticum) | [1] |

| Gageotetrins A-C | Bacillus subtilis (marine) | Not Reported | 0.01-0.06 µM | [2][3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: Sequence the genome of Bacillus subtilis strain 109GGC020 using a combination of long- and short-read sequencing technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative NRPS gene clusters within the genome. Look for a cluster containing at least four complete NRPS modules with adenylation domain specificities predicted to correspond to glutamic acid and leucine.

-

Gene Inactivation (Knockout): To confirm the function of a candidate BGC, create a targeted gene knockout of a key NRPS gene within the cluster.

-

Construct Design: Design a knockout cassette containing an antibiotic resistance marker flanked by regions of homology (typically 500-1000 bp) upstream and downstream of the target gene.[13]

-

Transformation: Transform competent B. subtilis 109GGC020 cells with the linear knockout cassette. Natural competence can be induced by growing the cells in a specific competence medium.[14][15]

-

Selection and Verification: Select for transformants on agar plates containing the appropriate antibiotic. Verify the double-crossover homologous recombination event and the absence of the target gene by PCR and sequencing.

-

Phenotypic Analysis: Analyze the culture supernatant of the knockout mutant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production compared to the wild-type strain.

-

Heterologous Expression of the this compound BGC

-

Cloning the BGC: Clone the entire putative this compound BGC from the genomic DNA of B. subtilis 109GGC020 into a suitable expression vector. Techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly can be used for large DNA fragments.[16]

-

Host Strain Selection: Choose a suitable heterologous host for expression, such as a well-characterized and genetically tractable Bacillus subtilis strain (e.g., B. subtilis 168) that does not produce interfering secondary metabolites.[17][18]

-

Transformation and Integration: Introduce the expression vector containing the BGC into the heterologous host. For stable expression, the BGC can be integrated into the host chromosome at a specific locus (e.g., amyE).[16]

-

Expression and Analysis: Culture the engineered host strain under conditions conducive to NRPS expression. Analyze the culture supernatant for the production of this compound using HPLC and LC-MS to confirm the functionality of the cloned BGC.

In Vitro Biochemical Assays for NRPS Domain Function

-

Protein Expression and Purification: Clone the genes encoding individual NRPS domains (e.g., adenylation and condensation domains) into an expression vector (e.g., pET vector series) and express them in E. coli. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Adenylation (A) Domain Assay (ATP-PPi Exchange Assay):

-

Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of aminoacyl-adenylate formation.

-

Protocol:

-

Prepare a reaction mixture containing the purified A-domain, ATP, MgCl₂, the amino acid substrate, and [³²P]PPi.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Quench the reaction and separate the [³²P]ATP formed from the unreacted [³²P]PPi using an activated charcoal precipitation method.

-

Quantify the radioactivity of the [³²P]ATP using a scintillation counter.

-

-

-

Condensation (C) Domain Assay:

-

Principle: This assay measures the formation of a peptide bond between two aminoacyl-S-PCP substrates.

-

Protocol:

-

Prepare the "donor" and "acceptor" substrates by loading the respective amino acids onto their cognate PCP domains (or suitable mimics like N-acetylcysteamine). One of the amino acids should be radiolabeled (e.g., [¹⁴C]-Leu).

-

Incubate the purified C-domain with both the donor and acceptor substrates.

-

Separate the resulting dipeptide product from the unreacted amino acid substrates using reverse-phase HPLC.

-

Detect and quantify the radiolabeled dipeptide using a radioactivity detector.

-

-

Visualizations

Caption: Proposed NRPS-mediated biosynthetic pathway of this compound.

Caption: Workflow for identifying the this compound BGC via gene knockout.

References

- 1. frontiersin.org [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C38H70N4O9 | CID 102225144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Incorporation and modification of fatty acids in cyanobacterial natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopeptide production by Bacillus subtilis R1 and its possible applications | Brazilian Journal of Microbiology [elsevier.es]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bacillus subtilis as heterologous host for the secretory production of the non-ribosomal cyclodepsipeptide enniatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bacillus subtilis as a host for natural product discovery and engineering of biosynthetic gene clusters - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00065F [pubs.rsc.org]

Gageotetrin B: A Potent Antifungal Agent Against Phytopathogenic Fungi

An In-depth Technical Guide on its Antifungal Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a promising natural antifungal agent for the control of various phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its efficacy against key plant pathogens, detailed experimental protocols for its evaluation, and insights into its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents for agricultural applications.

Introduction

Plant diseases caused by fungal pathogens pose a significant threat to global food security, resulting in substantial crop losses annually. The increasing prevalence of fungicide-resistant strains necessitates the discovery and development of new antifungal compounds with novel modes of action. Natural products, particularly those derived from microorganisms, represent a rich source of bioactive molecules with diverse chemical structures and biological activities. This compound, a non-cytotoxic linear lipopeptide, has demonstrated potent and broad-spectrum antifungal activity against several economically important phytopathogens.[1] This document consolidates the current knowledge on this compound, focusing on its antifungal characteristics and the methodologies used to assess them.

Antifungal Activity of this compound

This compound exhibits significant inhibitory effects on the mycelial growth and spore germination of various fungal plant pathogens. Its efficacy has been demonstrated against a range of destructive fungi, highlighting its potential as a broad-spectrum biofungicide.

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values and other bioassays. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds Against Phytopathogens

| Compound/Compound Group | Phytopathogen | MIC | Reference |

| This compound | Magnaporthe oryzae Triticum | 1.5 µ g/disk | [2] |

| Gageotetrins A-C | Rhizoctonia solani | 0.01-0.06 μM | [3][4][5] |

| Gageotetrins A-C | Botrytis cinerea | 0.01-0.06 μM | [3][4][5] |

| Gageotetrins A-C | Colletotrichum acutatum | 0.01-0.06 μM | [3][4][5] |

Table 2: Effect of this compound on Conidial Germination of Magnaporthe oryzae Triticum

| Treatment | Concentration | Conidial Germination (%) | Reference |

| This compound | 50 µg/mL | 45 ± 2.9 | [2] |

| Water (Control) | - | 100 | [2] |

| Nativo® WG75 (Positive Control) | 50 µg/mL | 0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of this compound.

Antifungal Susceptibility Testing: Agar Disk Diffusion Assay for Mycelial Growth Inhibition

This method is used to determine the MIC of a compound against mycelial-forming fungi.

-

Fungal Culture Preparation: The target phytopathogen is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

-

Inoculum Preparation: A mycelial plug (typically 5-8 mm in diameter) is taken from the edge of an actively growing fungal colony.

-

Assay Plate Preparation: The mycelial plug is placed at the center of a fresh PDA plate.

-

Test Compound Application: Sterile paper disks (6 mm in diameter) are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent-only disk serves as a negative control.

-

Incubation: The impregnated disks are placed on the agar surface at a defined distance from the mycelial plug.

-

MIC Determination: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycelium around the disk.[2]

Conidial Germination Assay

This assay assesses the effect of the compound on the germination of fungal spores.

-

Conidial Suspension Preparation: Conidia are harvested from a mature fungal culture and suspended in sterile distilled water. The concentration of the conidial suspension is adjusted to a final concentration of approximately 1 × 10^5 conidia/mL.

-

Assay Setup: The assay is typically performed in 96-well microtiter plates. A 100 µL aliquot of the conidial suspension is mixed with 100 µL of the test compound solution (this compound at the desired concentration). A control well contains the conidial suspension with the solvent used to dissolve the compound.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 25°C) for a specific period (e.g., 6-24 hours) to allow for conidial germination.

-

Microscopic Examination: A small aliquot from each well is observed under a microscope to determine the percentage of germinated conidia. A conidium is considered germinated if the length of the germ tube is at least equal to the diameter of the conidium. The total number of germinated and non-germinated conidia is counted in a random field of view to calculate the germination percentage.[2]

Broth Microdilution Assay

This method is a quantitative technique to determine the MIC of antifungal agents in a liquid medium.

-

Medium Preparation: A suitable liquid medium, such as RPMI-1640 with MOPS buffer, is prepared and sterilized.[6]

-

Compound Dilution Series: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the broth as the diluent.

-

Inoculum Preparation: A standardized inoculum of the fungal strain (yeast or filamentous fungi) is prepared and added to each well.

-

Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 24-72 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antifungal properties of this compound.

Caption: Experimental workflow for antifungal evaluation of this compound.

Proposed Mechanism of Action: Fungal Membrane Disruption

The primary mechanism of action for this compound and other Bacillus lipopeptides is the disruption of the fungal cell membrane.[7] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Caption: Proposed mechanism of this compound via fungal membrane disruption.

Discussion

This compound's potent antifungal activity, coupled with its non-cytotoxic nature, makes it an attractive candidate for development as a biofungicide. Its mode of action, targeting the fungal cell membrane, is a desirable trait as it can be effective against pathogens that have developed resistance to fungicides with other mechanisms. The data presented in this guide underscore the potential of this compound in agricultural applications.

Further research is warranted to fully elucidate the structure-activity relationship of this compound and to optimize its formulation for field applications. Investigating its efficacy against a wider range of phytopathogens and under various environmental conditions will be crucial for its successful commercialization.

Conclusion

This compound is a promising natural antifungal agent with significant potential for the control of phytopathogenic fungi. This technical guide provides a foundational understanding of its antifungal properties, the experimental protocols for its evaluation, and its proposed mechanism of action. The continued investigation of this compound and other microbial lipopeptides will undoubtedly contribute to the development of sustainable and effective solutions for plant disease management.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of antimicrobial cyclic lipopeptides from Bacillus subtilis influences their effect on spore germination and membrane permeability in fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Gageotetrin B: A Potential Biopesticide for the Control of Wheat Blast Caused by Magnaporthe oryzae Triticum

For Immediate Release

This technical guide provides an in-depth overview of the antifungal activity of Gageotetrin B, a linear lipopeptide, against the devastating wheat blast pathogen, Magnaporthe oryzae Triticum (MoT). This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel biopesticide. The information presented herein is a compilation of current research findings, detailing the compound's efficacy, experimental protocols for its evaluation, and insights into its potential mechanism of action.

Executive Summary

Wheat blast, caused by the fungus Magnaporthe oryzae Triticum, poses a significant threat to global food security. The emergence of this disease has necessitated the search for novel and effective control agents. This compound, a natural compound isolated from a marine Bacillus subtilis, has demonstrated potent inhibitory effects against MoT. Research has shown that this compound significantly inhibits mycelial growth, conidiogenesis (the formation of conidia), and conidial germination of the pathogen.[1][2] Furthermore, it induces morphological abnormalities in the germinated conidia and can suppress wheat blast disease on detached leaves.[1][3] This guide summarizes the key quantitative data on its bioactivity, provides detailed experimental methodologies for its assessment, and explores the potential signaling pathways in M. oryzae that may be targeted by this promising antifungal agent.

Quantitative Bioactivity Data

The antifungal efficacy of this compound and its related compounds against Magnaporthe oryzae Triticum has been quantified through various in vitro assays. The following tables summarize the key findings from published research.

Table 1: Minimum Inhibitory Concentrations (MICs) of Lipopeptides against M. oryzae Triticum [1][2][3]

| Compound | MIC (µ g/disk ) |

| This compound | 1.5 |

| Gageopeptide C | 2.5 |

| Gageopeptide D | 2.5 |

| Gageopeptide A | 10.0 |

| Gageopeptide B | 10.0 |

Table 2: Inhibitory Effects of this compound on M. oryzae Triticum Development [3]

| Parameter | Condition | Observation |

| Mycelial Growth | 20 µ g/disk | Significant inhibition of fungal growth on agar medium.[1][4] |

| Conidiogenesis | Agar medium | Complete blockage of conidia formation in the fungal mycelia.[1][3] |

| Conidial Germination (after 6h) | 50 µg/ml | 45 ± 2.9% of conidia germinated. |

| Germ Tube Morphology (after 12h) | 50 µg/ml | 41 ± 3.8% of germinated conidia showed deformed (swollen) germ tubes. |

| Appressorium Formation (after 24h) | 50 µg/ml | The remaining germinated conidia produced abnormal appressoria. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against Magnaporthe oryzae Triticum.

Fungal Isolate and Culture Conditions

The Magnaporthe oryzae Triticum (MoT) isolate, for instance, the BTJP 4(5) strain, is used for all antifungal assays.[5][6] The fungus is typically cultured on potato dextrose agar (PDA) medium at 25°C for several days to obtain fresh mycelia for the experiments.

Mycelial Growth Inhibition Assay (Disk Diffusion Method)

This assay is performed to determine the minimum inhibitory concentration (MIC) and the general inhibitory effect of the compound on fungal growth.

-

Preparation of Fungal Plates: A mycelial plug of the actively growing MoT isolate is placed at the center of a fresh PDA plate.

-

Application of Test Compound: Sterile paper disks (typically 6 mm in diameter) are impregnated with different concentrations of this compound dissolved in a suitable solvent (e.g., methanol). The solvent is allowed to evaporate completely.

-

Incubation: The impregnated disks are placed on the PDA plate at a defined distance from the fungal mycelium. A disk with the solvent alone serves as a negative control. The plates are then incubated at 25°C for a specified period (e.g., 3-5 days).

-

Data Analysis: The diameter of the inhibition zone (the area around the disk where fungal growth is prevented) is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits visible mycelial growth.

Conidial Germination and Appressorium Formation Assay

This assay assesses the effect of this compound on the early stages of fungal infection.

-

Conidia Harvesting: Conidia are harvested from 10-day-old PDA cultures of MoT by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments.

-

Treatment: The conidial suspension is adjusted to a specific concentration (e.g., 1 × 10^5 conidia/mL). A solution of this compound is added to the conidial suspension to achieve the desired final concentration (e.g., 50 µg/mL). A control group with no compound is also prepared.

-

Incubation: Aliquots of the treated and control conidial suspensions are placed on a hydrophobic surface (e.g., a plastic coverslip) to induce appressorium formation and incubated in a moist chamber at 25°C.

-

Microscopic Observation: At different time points (e.g., 6, 12, and 24 hours), the conidia are observed under a microscope to assess:

-

Conidial germination: The percentage of conidia that have produced a germ tube.

-

Germ tube morphology: Any abnormalities in the shape or size of the germ tubes.

-

Appressorium formation: The percentage of germinated conidia that have formed a mature, melanized appressorium.

-

Detached Wheat Leaf Bioassay

This in vivo assay evaluates the ability of this compound to suppress disease development on host tissue.

-

Leaf Preparation: Healthy, young wheat leaves are detached from seedlings.

-

Treatment: A small wound may be created on the leaf surface. A solution of this compound is applied to the leaf surface.

-

Inoculation: After the treatment has dried, a droplet of a MoT conidial suspension is placed on the treated area.

-

Incubation: The leaves are incubated in a high-humidity chamber at 25°C for several days.

-

Disease Assessment: The development of blast lesions (symptoms of infection) is observed and scored based on their size and appearance compared to control leaves treated only with the pathogen.

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound in Magnaporthe oryzae Triticum has not yet been elucidated, the observed effects on fungal morphology and development provide clues to its potential mechanism of action. Lipopeptides are known to interact with and disrupt fungal cell membranes, which could lead to a cascade of downstream effects.

The formation of an appressorium is a critical step in the infection process of M. oryzae and is tightly regulated by several signaling pathways. The observed inhibition of appressorium formation and the induction of abnormal appressoria by this compound suggest that it may interfere with one or more of these crucial pathways.

One of the key pathways regulating appressorium development is the Pmk1 MAP kinase (MAPK) cascade. This pathway is essential for sensing surface cues and initiating the morphological changes that lead to a functional appressorium. Disruption of this pathway leads to a failure in appressorium formation and a loss of pathogenicity. It is plausible that the membrane-disrupting activity of this compound could interfere with the function of membrane-associated proteins involved in the Pmk1 pathway, thereby inhibiting appressorium development.

Below is a diagram illustrating a simplified overview of the Pmk1 MAPK signaling pathway in Magnaporthe oryzae, a potential target for antifungal compounds like this compound.

Caption: Pmk1 MAPK signaling pathway in M. oryzae.

The following diagram illustrates the general experimental workflow for evaluating the antifungal activity of this compound against Magnaporthe oryzae Triticum.

Caption: Experimental workflow for antifungal evaluation.

Conclusion and Future Directions

This compound has emerged as a potent natural antifungal agent against Magnaporthe oryzae Triticum. Its ability to inhibit crucial stages of the fungal life cycle, including mycelial growth, conidial germination, and appressorium formation, highlights its potential as a lead compound for the development of a novel biopesticide for wheat blast management.

Further research is warranted to fully elucidate the mode of action of this compound. Studies focusing on its interaction with the fungal cell membrane and its effects on key signaling pathways will provide a deeper understanding of its antifungal mechanism. Additionally, large-scale field trials are necessary to evaluate its efficacy under different environmental conditions and to develop effective formulations for practical application in agriculture. The exploration of this compound and other natural lipopeptides opens a promising avenue for the sustainable management of wheat blast and other devastating fungal diseases.

References

- 1. MoWhi2 regulates appressorium formation and pathogenicity via the MoTor signalling pathway in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome analysis reveals new insight into appressorium formation and function in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. frontiersin.org [frontiersin.org]

Marine Bacteria: A Prolific Source of Novel Lipopeptides for Drug Discovery